molecular formula C9H19ClO3S B13627198 4-(Tert-pentyloxy)butane-1-sulfonyl chloride

4-(Tert-pentyloxy)butane-1-sulfonyl chloride

Cat. No.: B13627198
M. Wt: 242.76 g/mol
InChI Key: IKRDNQLKWQYDRM-UHFFFAOYSA-N
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Description

4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are commonly used as intermediates in organic synthesis. The structure of this compound includes a sulfonyl chloride group attached to a butane chain, which is further substituted with a 2-methylbutan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride typically involves the reaction of 4-hydroxybutane-1-sulfonyl chloride with 2-methylbutan-2-ol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid any side reactions.

Industrial Production Methods: In an industrial setting, the production of 4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function.

    Medicine: It is used in the development of drugs, particularly those that target specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can react with amino groups on proteins, leading to the formation of sulfonamide bonds.

Comparison with Similar Compounds

  • 4-[(2-methylbutan-2-yl)oxy]benzene-1-sulfonyl chloride
  • 4-[(2-methylbutan-2-yl)oxy]methylbenzenesulfonyl chloride

Comparison:

  • Reactivity: The reactivity of 4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride is similar to that of other sulfonyl chlorides, but the presence of the 2-methylbutan-2-yl group can influence the steric and electronic properties of the compound, affecting its reactivity.
  • Applications: While similar compounds may have overlapping applications, the specific structure of 4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride can make it more suitable for certain reactions or applications, particularly those requiring specific steric or electronic properties.

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

4-(2-methylbutan-2-yloxy)butane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-4-9(2,3)13-7-5-6-8-14(10,11)12/h4-8H2,1-3H3

InChI Key

IKRDNQLKWQYDRM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OCCCCS(=O)(=O)Cl

Origin of Product

United States

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